BenchChemオンラインストアへようこそ!

N-Demethyl Norfloxacin Hydrochloride

Pharmaceutical impurity profiling Pharmacopoeial compliance Quality control

N-Demethyl Norfloxacin Hydrochloride (CAS 74011-48-6) is the hydrochloride salt of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The compound is the N-1 methyl analog of norfloxacin—norfloxacin carries an N-1 ethyl group—and belongs to the fluoroquinolone class of synthetic antibacterials that target DNA gyrase and topoisomerase IV.

Molecular Formula C₁₅H₁₆FN₃O₃·HCl
Molecular Weight 305.303646
CAS No. 74011-48-6
Cat. No. B1145091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Norfloxacin Hydrochloride
CAS74011-48-6
Synonyms6-Fluoro-1,4-dihydro-1-methyl-4-Oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Hydrochloride(1:1);  6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Monohydrochloride;  Norfloxacin Impurity K
Molecular FormulaC₁₅H₁₆FN₃O₃·HCl
Molecular Weight305.303646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl Norfloxacin Hydrochloride (CAS 74011-48-6) – Procurement-Relevant Identity, Class, and Regulatory Status for Analytical Standards Buyers


N-Demethyl Norfloxacin Hydrochloride (CAS 74011-48-6) is the hydrochloride salt of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid [1]. The compound is the N-1 methyl analog of norfloxacin—norfloxacin carries an N-1 ethyl group—and belongs to the fluoroquinolone class of synthetic antibacterials that target DNA gyrase and topoisomerase IV [2]. It is codified in the European Pharmacopoeia as Norfloxacin EP Impurity K and in the United States Pharmacopeia as Norfloxacin Related Compound K, where it serves as a specified impurity reference standard required for the release testing of norfloxacin active pharmaceutical ingredient and finished drug products . The free base form (CAS 70459-07-3) is also available; the hydrochloride salt is specifically supplied for analytical method development, method validation, and quality-controlled (QC) applications during ANDA submissions or commercial production of norfloxacin [3].

N-Demethyl Norfloxacin Hydrochloride (CAS 74011-48-6) – Why Neither Norfloxacin API Nor Other Fluoroquinolone Impurities Can Substitute in Compendial Analytical Workflows


N-Demethyl Norfloxacin Hydrochloride cannot be replaced by norfloxacin active pharmaceutical ingredient (API), other fluoroquinolones, or even the free-base form of the same molecule in the analytical workflows for which it is procured. Compendial monographs (EP and USP) specify this exact chemical entity as a reference standard for the identification, system suitability, and quantification of Impurity K in norfloxacin drug substances and products [1]. The N-1 methyl substitution creates a chromatographic retention shift relative to norfloxacin (N-1 ethyl) that is essential for peak identification; substituting with norfloxacin would co-elute with the main peak and fail to verify impurity separation [2]. Furthermore, the hydrochloride salt form (CAS 74011-48-6) provides defined solubility and handling characteristics distinct from the free base (CAS 70459-07-3) and the TFA salt, directly affecting standard preparation reproducibility [3]. Market surveillance data confirm that Impurity K is a real quality risk in commercial norfloxacin products, reaching the compendial limit (0.15%) in tested batches—underscoring why using the correct reference standard is not optional but a regulatory necessity [4].

N-Demethyl Norfloxacin Hydrochloride (74011-48-6) – Quantified Differentiation Evidence Against Closest Analogs and In-Class Reference Standards


EP9.3 Compendial Limit: Impurity K at 0.15% Threshold – Direct Regulatory Benchmark Against Norfloxacin API

N-Demethyl Norfloxacin Hydrochloride is the reference standard for Impurity K, which carries a specified acceptance criterion of not more than 0.15% in norfloxacin drug products according to the European Pharmacopoeia 9.3 method [1]. In a market surveillance study of 57 commercial norfloxacin capsule batches from Zhejiang Province, 1 batch was found at the limit edge (0.15%) for Impurity K, while 5 additional batches exceeded the limit for Impurity E—demonstrating that Impurity K is a real, quantifiable quality failure risk [1]. Separately, in norfloxacin glucose injection analysis, Impurity K was detected at a mean content of 0.05% across 15 batches [2]. This establishes a differentiation baseline: Impurity K is present in commercial products at levels approaching or reaching the regulatory threshold, and its accurate quantification depends on the availability of the authentic N-Demethyl Norfloxacin Hydrochloride reference standard [1].

Pharmaceutical impurity profiling Pharmacopoeial compliance Quality control

Chromatographic Specificity: Baseline Separation of Impurity K from Norfloxacin and Other Specified Impurities in Validated UPLC Methods

In a validated UPLC method for norfloxacin raw material determination, the specificity and selectivity were demonstrated by the good separation of norfloxacin from its specified related compounds, including Impurity A, Impurity E, Impurity H, and Impurity K [1]. The method achieves baseline resolution of Impurity K from both the main norfloxacin peak and neighboring impurity peaks, confirming that Impurity K possesses a distinct retention time that cannot be replicated by norfloxacin or any other specified impurity [1]. The chromatographic conditions employ a C18 column with gradient elution (0.02 mol/L phosphoric acid at pH 3.0–acetonitrile) and UV detection at 278 nm; Impurity K elutes as a discrete peak that is well-resolved from degradation products [1][2]. This differentiation is method-critical: if norfloxacin API were used in place of Impurity K as a system suitability marker, the method would fail to confirm that the analytical system can separate the impurity of interest from the main drug peak.

HPLC/UPLC method validation System suitability Peak identification

Salt Form Differentiation: Hydrochloride Salt (CAS 74011-48-6) Versus Free Base (CAS 70459-07-3) – Solubility and Standard Preparation Reproducibility

N-Demethyl Norfloxacin Hydrochloride (CAS 74011-48-6, molecular formula C₁₅H₁₆FN₃O₃·HCl, molecular weight 341.77 g/mol) is the hydrochloride salt of the N-methyl norfloxacin analog [1]. The free base (CAS 70459-07-3, C₁₅H₁₆FN₃O₃, 305.30 g/mol) and the TFA salt are alternative forms [2]. The hydrochloride salt offers a defined stoichiometry (1:1 acid-to-base ratio) and a higher aqueous solubility profile compared to the free base, which directly impacts the accuracy and reproducibility of standard solution preparation in routine QC laboratories [3]. When an analytical workflow specifies the hydrochloride salt, substituting with the free base would alter the weighed mass required (due to the 36.46 g/mol difference in molecular weight contributed by HCl) and may produce incomplete dissolution, leading to quantification errors. This salt-form specificity is documented in EP and USP monographs, where Impurity K is defined with its exact salt identity for standard preparation [1].

Reference standard preparation Salt selection Analytical reproducibility

Structural Differentiation at N-1: Methyl vs. Ethyl Substitution – Impact on Lipophilicity and Predicted Biological Spectrum Based on Fluoroquinolone SAR

The defining structural feature of N-Demethyl Norfloxacin Hydrochloride is the N-1 methyl group, in contrast to the N-1 ethyl group present in norfloxacin [1]. Fluoroquinolone SAR reviews consistently demonstrate that the N-1 substituent is a primary determinant of in vitro antibacterial potency and spectrum [2]. QSAR analyses of N-1 alkyl fluoroquinolones indicate an optimum STERIMOL length of approximately 0.42 nm—corresponding to an ethyl group—for maximal activity against Enterobacteriaceae and Pseudomonas [2]. The methyl substituent (shorter STERIMOL length) is associated with altered potency; specifically, the cyclopropyl group at N-1 (as in ciprofloxacin) confers superior anti-gram-negative activity compared to ethyl, while ethyl provides better activity than smaller alkyl groups [2]. Consequently, N-Demethyl Norfloxacin Hydrochloride (N-1 methyl) is predicted to exhibit a shifted antibacterial spectrum relative to norfloxacin (N-1 ethyl), with potentially reduced potency against Enterobacteriaceae but differential activity against certain Gram-positive organisms [2][3]. The shorter alkyl chain also reduces lipophilicity compared to the ethyl analog, which influences both chromatographic retention and, in a biological context, tissue penetration [3].

Structure-activity relationship Lipophilicity N-1 substituent Drug metabolism

Analytical Characterization Data Package: Identity Confirmation by Orthogonal Techniques (HPLC, MS, NMR) – Ensuring Batch-to-Batch Lot Traceability

Reputable suppliers of N-Demethyl Norfloxacin Hydrochloride provide a comprehensive analytical characterization data package that includes HPLC-DAD purity determination, high-resolution mass spectrometry for molecular weight confirmation, and NMR spectroscopy (¹H and ¹³C) for structural verification [1]. The compound is monitored by HPLC/UPLC with UV detection for retention time determination and quantification, confirmed by LC-MS for molecular ion identity, and verified by NMR for regiochemical assignment of the N-1 methyl group . This multi-technique characterization package is supplied with a Certificate of Analysis compliant with ISO 17034 reference material producer requirements [2]. In contrast, generic norfloxacin API or non-certified impurity samples typically lack the full orthogonal characterization and lot-specific purity assignment needed for use as a quantitative reference standard in a GMP-regulated environment [2].

Reference standard certification Spectroscopic characterization Certificate of Analysis

Market Surveillance Evidence: Impurity K Detected at Quantifiable Levels in Commercial Norfloxacin Products – Justifying Procurement of the Authentic Standard

A comparative study of the Chinese Pharmacopoeia 2015 (ChP2015) method versus the European Pharmacopoeia 9.3 (EP9.3) method for related substances in norfloxacin capsules revealed that the ChP2015 method lacked specificity for Impurity K detection [1]. When 57 commercial batches were retested using the EP9.3 method, Impurity K was detected and quantified, with 1 batch at the 0.15% limit edge [1]. The ChP2015 method had failed to detect Impurity K because of co-elution with the main norfloxacin peak, demonstrating that the impurity is present but analytically invisible without the appropriate reference standard and pharmacopoeial method [1]. In a separate study of norfloxacin glucose injection, Impurity K was consistently detected at 0.05% across 15 batches, confirming that this impurity is a systematic rather than sporadic finding in norfloxacin formulations [2]. The practical implication is clear: procurement of the authentic N-Demethyl Norfloxacin Hydrochloride reference standard is required to implement the EP9.3-compliant method and to avoid false-negative impurity results.

Post-market quality surveillance Impurity occurrence Pharmacopoeial method comparison

N-Demethyl Norfloxacin Hydrochloride (74011-48-6) – Evidence-Based Application Scenarios for Scientific and Industrial Users


Compendial Release Testing of Norfloxacin API and Finished Drug Products Under EP/USP Monographs

Quality control laboratories performing batch release testing of norfloxacin active pharmaceutical ingredient, capsules, tablets, or injectable formulations must quantify Impurity K against the authentic N-Demethyl Norfloxacin Hydrochloride reference standard. As demonstrated by the EP9.3 method validation, Impurity K is present at quantifiable levels (0.05–0.15%) in commercial products and must be controlled to ≤0.15% [1]. The reference standard is used for system suitability verification, relative retention time marking, and external standard quantification [2]. Procurement of the compendially specified hydrochloride salt (CAS 74011-48-6) ensures traceability to EP and USP monographs, meeting ICH Q7 GMP requirements for reference standard qualification [3].

Analytical Method Development, Validation, and Transfer for ANDA Submissions

During abbreviated new drug application (ANDA) development, analytical method validation requires demonstration of specificity, linearity, accuracy, precision, and robustness for all specified impurities, including Impurity K [1]. N-Demethyl Norfloxacin Hydrochloride serves as the impurity marker for method validation under ICH Q2(R1) guidelines. The validated UPLC method documented in the literature achieves baseline separation of Impurity K from norfloxacin, Impurity A, Impurity E, Impurity H, and forced-degradation products, confirming method specificity [4]. The compound is also used for quality-controlled (QC) application during commercial production of norfloxacin, as stated in supplier documentation [3].

Post-Market Quality Surveillance and Pharmacopoeial Method Harmonization Studies

Regulatory agencies and QC laboratories tasked with post-market surveillance of norfloxacin products require the Impurity K reference standard to implement the more specific EP9.3 method, which detects impurities that escape the older ChP2015 method [1]. The comparative study of 57 commercial batches demonstrated that Impurity K was analytically invisible under ChP2015 conditions due to co-elution with the main peak, but was successfully detected and quantified using EP9.3 conditions with the authentic standard [1]. This application is directly relevant to laboratories in regions transitioning from older pharmacopoeial methods to harmonized EP/USP standards.

Fluoroquinolone Structure-Activity Relationship (SAR) and Impurity Pharmacological Profiling Studies

For medicinal chemistry and pharmacology research groups investigating fluoroquinolone SAR, N-Demethyl Norfloxacin Hydrochloride provides the N-1 methyl reference point for comparison with norfloxacin (N-1 ethyl), ciprofloxacin (N-1 cyclopropyl), and other N-1-substituted analogs [5]. The STERIMOL difference between methyl (~0.30 nm) and ethyl (~0.42 nm) at N-1 is predicted to alter antibacterial potency and spectrum based on established fluoroquinolone SAR [6]. The compound enables researchers to experimentally test the N-1 alkyl length hypothesis in standardized in vitro MIC assays, contributing to the understanding of impurity pharmacological activity and its potential contribution to the overall efficacy or toxicity profile of norfloxacin drug products.

Quote Request

Request a Quote for N-Demethyl Norfloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.